3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate CAS number
3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate CAS number
An In-Depth Technical Guide to 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate
This guide provides a comprehensive technical overview of 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate, a bifunctional reagent increasingly utilized in advanced organic synthesis and drug discovery. We will move beyond simple data recitation to explore the underlying chemical principles that make this compound a valuable tool for researchers, scientists, and drug development professionals. The focus is on the causality behind its reactivity, its strategic application in synthesis, and the practical considerations for its use in a laboratory setting.
Core Identification and Chemical Profile
At its heart, 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate is a molecule designed for specific reactivity. It combines two key functional groups—a methylsulfonyl (sulfone) group and a tosylate ester—separated by a propyl linker. This unique arrangement dictates its role in chemical synthesis.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
Nomenclature and Structural Identifiers
Correctly identifying a chemical is paramount for reproducibility and safety. Below are the key identifiers for this compound.
| Identifier Type | Value | Source |
| IUPAC Name | 3-methylsulfonylpropyl 4-methylbenzenesulfonate | PubChem[2] |
| Molecular Formula | C₁₁H₁₆O₅S₂ | PubChem[2] |
| Molecular Weight | 292.38 g/mol | Achmem[1] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCCS(=O)(=O)C | PubChem[2] |
| InChIKey | AXUFUWARAAYMCG-UHFFFAOYSA-N | PubChem[2] |
Physicochemical Properties
The physical properties of a reagent influence its handling, storage, and reaction conditions.
| Property | Value | Source / Notes |
| Purity | Typically ≥98% | Achmem[1] |
| Appearance | Not specified, likely a solid at room temperature. | Inferred from high molecular weight and polarity. |
| Storage | Store at room temperature in a dry environment. | MySkinRecipes[3] |
The Chemistry of Reactivity: A Tale of Two Functional Groups
The utility of this molecule stems from the distinct yet complementary nature of its two primary functional groups. The propyl chain acts as a simple, flexible spacer.
Caption: General synthetic pathway for tosylation.
Exemplary Experimental Protocol: Tosylation of a Primary Alcohol
This protocol is a well-established, self-validating method for tosylation, adapted for this specific synthesis. The causality for each step is explained.
Objective: To synthesize 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate from 3-(Methylsulfonyl)propan-1-ol.
Materials:
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3-(Methylsulfonyl)propan-1-ol
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4-Methylbenzenesulfonyl chloride (TsCl)
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Anhydrous Pyridine (serves as both solvent and base)
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Dichloromethane (DCM) for extraction
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-(Methylsulfonyl)propan-1-ol in anhydrous pyridine.
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Causality: Anhydrous conditions are critical because tosyl chloride readily hydrolyzes with water, which would quench the reagent. The inert atmosphere prevents side reactions with atmospheric moisture.
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Cooling: Cool the solution to 0 °C in an ice-water bath.
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Causality: Tosylation is an exothermic reaction. Cooling controls the reaction rate, preventing potential side reactions and degradation of starting materials.
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Reagent Addition: Slowly add 1.1 to 1.2 equivalents of 4-methylbenzenesulfonyl chloride (TsCl) portion-wise to the stirred solution. Ensure the temperature does not rise significantly.
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Causality: A slight excess of TsCl ensures the complete consumption of the starting alcohol. Slow, portion-wise addition is another measure to control the reaction's exothermicity.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.
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Causality: TLC is a crucial in-process control that validates the reaction's completion, preventing premature workup or unnecessarily long reaction times.
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Workup - Quenching and Neutralization: Once complete, pour the reaction mixture into a separatory funnel containing cold 1 M HCl.
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Causality: The acidic wash protonates the pyridine base, forming pyridinium hydrochloride, which is water-soluble. This allows for its removal from the organic product.
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Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers.
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Causality: The desired product is organic-soluble and will partition into the DCM layer, separating it from water-soluble byproducts. Multiple extractions ensure maximum product recovery.
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Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
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Causality: The second HCl wash ensures all pyridine is removed. The NaHCO₃ wash neutralizes any remaining acid. The brine wash removes the bulk of the dissolved water from the organic layer before the final drying step.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Causality: Removing all traces of water is essential before removing the solvent to prevent hydrolysis of the product upon storage.
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Purification: Purify the resulting crude product by column chromatography or recrystallization as needed to achieve the desired purity (e.g., >98%).
Applications in Drug Discovery and Organic Synthesis
This reagent is primarily used as an intermediate, a building block to introduce the 3-(methylsulfonyl)propyl moiety into a larger molecule. [3]Its bifunctional nature allows for a two-stage synthetic strategy.
Caption: Workflow for incorporating the reagent into a drug scaffold.
The primary application is in nucleophilic alkylation . A nucleophile (Nu⁻), often part of a larger, more complex molecule (a drug precursor), attacks the carbon atom adjacent to the tosylate leaving group.
Nu-H + Base → Nu⁻ Nu⁻ + CH₃SO₂(CH₂)₃OTs → Nu-(CH₂)₃SO₂CH₃ + TsO⁻
This reaction efficiently installs the three-carbon chain with the terminal methyl sulfone group. This is a powerful strategy in medicinal chemistry for several reasons:
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Linker/Spacer Introduction: It can be used to connect two different molecular fragments or to extend a side chain to probe a deeper binding pocket in a target enzyme or receptor.
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Solubility Enhancement: The polar sulfone group can significantly increase the aqueous solubility of a lipophilic drug candidate, which is often a major hurdle in drug development. [4]* Metabolic Blocking: The sulfone group is metabolically very stable. Placing it at a position that might otherwise be susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can increase the drug's half-life and bioavailability. [4]* SAR Exploration: In structure-activity relationship (SAR) studies, introducing this chain allows researchers to systematically explore how the size, flexibility, and polarity of a substituent affect the biological activity of the lead compound.
Safety and Handling
Proper handling of any chemical reagent is essential for laboratory safety.
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Hazard Statements: According to aggregated GHS information, this chemical is suspected of causing genetic defects (H341) in some classifications. [2]Other classifications indicate it may cause skin, eye, and respiratory irritation. [1]* Precautionary Statements: Standard laboratory precautions should be taken. [2] * P280: Wear protective gloves, protective clothing, eye protection, and face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Personal Protective Equipment (PPE): Always use a fume hood, safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
Conclusion
3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate is more than just a chemical with a CAS number. It is a purpose-built tool for chemical synthesis. Its design leverages the superb leaving group ability of the tosylate for efficient alkylation reactions while simultaneously introducing the stable, polar, and pharmaceutically relevant methylsulfonyl group. For researchers in drug discovery, it represents a reliable and strategic building block for modifying lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles. Understanding the distinct roles of its functional groups is key to unlocking its full potential in the laboratory.
References
- 3-(Methylsulfonyl)
- (3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate | C11H16O5S2 | CID 22732325.
- 3-(Methylsulfinyl)propyl 4-methylbenzenesulfonate | C11H16O4S2.
- 3-(Methylsulfonyl)
- WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
- CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.
- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors.
- Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
- Application of Methylsulfone in Drug Discovery. PharmaBlock.
